molecular formula C18H13Cl2IN2O3 B11525103 (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide

(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide

Cat. No.: B11525103
M. Wt: 503.1 g/mol
InChI Key: ZQYRUIDVMOSVBC-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with iodine and methanol to form an iodinated intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and iodo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated and methoxylated aromatic compounds on biological systems. Its structure allows for the investigation of interactions with various biomolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to explore its efficacy as an anti-cancer or anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the iodo and methoxy groups can participate in various binding interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of the amide.

    2-Propenamide, 2-cyano-3-(3,4-dichlorophenyl)-N-(3-phenylpropyl)-, (2E)-: Similar structure but with different substituents on the phenyl ring.

Uniqueness

The uniqueness of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE lies in its combination of cyano, dichlorophenyl, iodo, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H13Cl2IN2O3

Molecular Weight

503.1 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C18H13Cl2IN2O3/c1-25-16-6-10(4-12(8-22)18(23)24)5-15(21)17(16)26-9-11-2-3-13(19)7-14(11)20/h2-7H,9H2,1H3,(H2,23,24)/b12-4+

InChI Key

ZQYRUIDVMOSVBC-UUILKARUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.